molecular formula C13H9BrCl2O B7858328 2-Bromobenzyl-(2,5-dichlorophenyl)ether

2-Bromobenzyl-(2,5-dichlorophenyl)ether

Cat. No.: B7858328
M. Wt: 332.0 g/mol
InChI Key: WEHSNDYOHLSUER-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(2,5-dichlorophenyl)ether is an organobromine ether characterized by a benzyl group substituted with a bromine atom at the 2-position and a dichlorophenyl group substituted with chlorine atoms at the 2- and 5-positions. The ether linkage (-O-) connects these two aromatic moieties. This compound is structurally notable for its halogen-rich design, which confers unique electronic and steric properties.

The 2,5-dichlorophenyl moiety is particularly significant in biochemical contexts. Crystallographic studies of thrombin inhibitors have shown that this substituent occupies the S1 pocket of serine proteases, a feature leveraged in anticoagulant drug design .

Properties

IUPAC Name

2-[(2-bromophenyl)methoxy]-1,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-11-4-2-1-3-9(11)8-17-13-7-10(15)5-6-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHSNDYOHLSUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzyl-(2,5-dichlorophenyl)ether typically involves the reaction of 2-bromobenzyl bromide with 2,5-dichlorophenol under basic conditions. A common method includes dissolving 2,5-dichlorophenol in a suitable solvent such as acetone or ethanol, followed by the addition of a base like potassium carbonate. The mixture is then heated to reflux, and 2-bromobenzyl bromide is added dropwise. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl-(2,5-dichlorophenyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromobenzyl-(2,5-dichlorophenyl)ether is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromobenzyl-(2,5-dichlorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Bromobenzyl-(3,5-dichlorophenyl)ether

This compound differs from the target molecule only in the positions of the chlorine atoms on the phenyl ring (3,5- vs. 2,5-dichloro substitution). Key comparisons include:

Parameter 2-Bromobenzyl-(2,5-dichlorophenyl)ether 2-Bromobenzyl-(3,5-dichlorophenyl)ether
Substituent Positions Cl at 2,5; Br at 2 (benzyl) Cl at 3,5; Br at 2 (benzyl)
Electronic Effects Electron-withdrawing Cl at ortho/para positions enhances electrophilicity Cl meta-substitution reduces resonance effects
Steric Effects Ortho-Cl creates steric hindrance near ether linkage Meta-Cl minimizes steric bulk
Reported Bioactivity Associated with FXIIa inhibition (IC50 ~10 µM in triazole analogs) No direct bioactivity data available
Synthetic Accessibility Requires regioselective chlorination May involve milder conditions due to meta-directing Cl

The 2,5-dichloro isomer’s ortho-substitution pattern is critical for enzyme inhibition, as demonstrated in triazole-based FXIIa inhibitors. The meta-substituted analog lacks this steric and electronic profile, likely reducing binding affinity to protease active sites .

Functional Group Analog: 2-Bromo-4,5-dichlorophenyl Triazole Derivatives

Triazole derivatives sharing the 2,5-dichlorophenyl group (e.g., compounds from ) provide insights into structure-activity relationships (SAR):

Compound Class Key Features FXIIa IC50 Selectivity
Triazole Scaffold 2,5-Dichlorophenyl + triazole side chain 100 µM (initial) → 10 µM (optimized) High selectivity for FXIIa over thrombin
Ether Analog 2,5-Dichlorophenyl + bromobenzyl ether Not directly tested Predicted similar selectivity

The triazole derivatives highlight the importance of the 2,5-dichlorophenyl group for FXIIa inhibition. Modifications to the side chain (e.g., introducing polar groups) enhanced activity tenfold, suggesting that ether analogs like this compound could benefit from similar optimizations .

Research Findings and Implications

  • Role of Halogen Substituents : The 2,5-dichloro configuration maximizes interactions with the hydrophobic S1 pocket of FXIIa, while the bromine atom on the benzyl group may contribute to van der Waals interactions or metabolic stability .
  • Synthetic Challenges : Regioselective synthesis of 2,5-dichlorophenyl ethers requires precise control, whereas 3,5-dichloro analogs are more straightforward to prepare due to the meta-directing nature of chlorine .
  • Selectivity Mechanisms : The ortho-chlorine in 2,5-dichloro derivatives likely disrupts thrombin binding (which favors smaller substituents), enhancing FXIIa selectivity .

Biological Activity

2-Bromobenzyl-(2,5-dichlorophenyl)ether is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a benzyl group, which is further linked to a 2,5-dichlorophenyl group via an ether bond. This configuration contributes to its unique reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways through interactions with enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in several biological processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of drugs or endogenous compounds.
  • Receptor Interaction : It may bind to certain receptors, altering their activity and influencing physiological responses.

Applications in Medicinal Chemistry

Research indicates that this compound has potential applications in the development of pharmaceuticals targeting neurological disorders and inflammatory diseases. Its structural similarities to known bioactive compounds suggest that it may possess similar therapeutic properties.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Description Reference
Antimicrobial ActivityExhibits antimicrobial properties against various bacterial strains.
CytotoxicityShows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Enzyme ModulationModulates the activity of specific enzymes involved in metabolic processes.

Case Studies

Several case studies illustrate the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting pharmacokinetics.

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